molecular formula C6H10N4O2 B1444255 methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1482952-35-1

methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B1444255
CAS No.: 1482952-35-1
M. Wt: 170.17 g/mol
InChI Key: BUCCQRGWMVFWTA-UHFFFAOYSA-N
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Description

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often include solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and solvents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can introduce new functional groups to the aminoethyl moiety.

Scientific Research Applications

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways depend on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its triazole ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stable yet reactive heterocycles.

Properties

IUPAC Name

methyl 1-(2-aminoethyl)triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-12-6(11)5-4-10(3-2-7)9-8-5/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCCQRGWMVFWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate
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methyl 1-(2-aminoethyl)-1H-1,2,3-triazole-4-carboxylate

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